3-Nitro-1H-indazole

Description

BenchChem offers high-quality 3-Nitro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

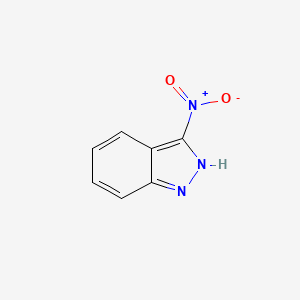

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-10(12)7-5-3-1-2-4-6(5)8-9-7/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIRCRREDNEXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10491001 | |

| Record name | 3-Nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31164-27-9 | |

| Record name | 3-Nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 3-Nitro-1H-indazole: A Key Heterocyclic Building Block

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This guide provides an in-depth technical overview of the synthesis and comprehensive characterization of 3-nitro-1H-indazole, a versatile synthetic intermediate. The presence of the nitro group at the C3 position offers a strategic handle for further functionalization, making it a valuable building block for creating libraries of novel compounds in drug discovery programs, particularly in the development of anticancer and antileishmanial agents.[1][2][3] We present a validated, step-by-step protocol for its synthesis via the diazotization and cyclization of 2-amino-5-nitrobenzonitrile, followed by a detailed workflow for its structural and purity confirmation using modern analytical techniques.

Rationale and Synthetic Strategy

The synthesis of the indazole ring system can be approached through several pathways. For 3-nitro-1H-indazole, one of the most reliable and efficient methods involves the intramolecular cyclization of a diazonium salt derived from an appropriately substituted aniline precursor. This strategy leverages readily available starting materials and well-understood reaction mechanisms.

The chosen precursor, 2-amino-5-nitrobenzonitrile, is ideal for this transformation.[4][5] The amino group is poised for diazotization, while the nitrile group facilitates the subsequent cyclization to form the pyrazole ring fused to the benzene core. The nitro group on the aromatic ring remains intact throughout the process, yielding the desired product.

Core Mechanism: Diazotization and Intramolecular Cyclization

The synthesis proceeds in two key stages initiated in a single pot:

-

Diazotization: The primary aromatic amine of 2-amino-5-nitrobenzonitrile is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid like glacial acetic acid.[6][7] This converts the amino group into a highly reactive diazonium salt intermediate.[8]

-

Intramolecular Cyclization: The diazonium salt is unstable and spontaneously undergoes an intramolecular electrophilic attack where the positively charged diazonium nitrogen attacks the nitrile group. Subsequent rearrangement and loss of a proton lead to the formation of the stable, aromatic indazole ring.

Sources

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 7. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 8. Diazotisation [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitro-1H-indazole is a pivotal heterocyclic compound, forming the structural core of numerous molecules with significant pharmacological interest. Its physicochemical properties, dictated by the interplay between the indazole ring system and the strongly electron-withdrawing nitro group, are fundamental to its reactivity, bioavailability, and utility as a synthetic building block. This technical guide provides a comprehensive exploration of the core physicochemical characteristics of 3-Nitro-1H-indazole, offering field-proven insights into its synthesis, spectral signature, solubility, and thermal stability. Detailed experimental protocols and mechanistic considerations are presented to equip researchers and drug development professionals with the essential knowledge for its effective application.

Introduction: The Significance of the Nitro-Indazole Scaffold

The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] The introduction of a nitro group at the 3-position profoundly influences the electronic landscape of the indazole ring, enhancing its susceptibility to nucleophilic attack and modifying its hydrogen bonding capabilities. This makes 3-Nitro-1H-indazole a versatile intermediate for the synthesis of a diverse array of substituted indazoles, including 3-amino-1H-indazole, a key precursor for various therapeutic agents.[2] Derivatives of nitroindazoles have shown promise as antileishmanial, anticancer, and antimicrobial agents, underscoring the importance of a thorough understanding of the parent compound's properties.[3][4]

Molecular Structure and Core Physicochemical Properties

The fundamental properties of 3-Nitro-1H-indazole are summarized below, providing a foundational understanding of its physical nature.

| Property | Value | Source |

| Molecular Formula | C₇H₅N₃O₂ | ChemSrc |

| Molecular Weight | 163.13 g/mol | ChemSrc |

| Appearance | Expected to be a yellow or light brown crystalline solid | [5] |

| Melting Point | Not explicitly found for 3-Nitro-1H-indazole. For comparison, 3-Bromo-5-nitro-1H-indazole melts at approximately 210-214°C.[5] | |

| Boiling Point | 383.3 ± 15.0 °C at 760 mmHg | ChemSrc |

| Density | 1.5 ± 0.1 g/cm³ | ChemSrc |

| Flash Point | 185.6 ± 20.4 °C | ChemSrc |

Diagram: Molecular Structure of 3-Nitro-1H-indazole

Caption: Ball-and-stick model of 3-Nitro-1H-indazole.

Synthesis of 3-Nitro-1H-indazole

A common and direct method for the synthesis of 3-Nitro-1H-indazole involves the nitration of 1H-indazole. The regioselectivity of this reaction is highly dependent on the reaction conditions.

Diagram: Synthetic Pathway to 3-Nitro-1H-indazole

Caption: Synthetic route from 1H-Indazole to 3-Nitro-1H-indazole.

Experimental Protocol: Nitration of 1H-Indazole

Causality Behind Experimental Choices: The use of acetic anhydride as a solvent and reagent is crucial. It reacts with nitric acid to form acetyl nitrate, a milder and more selective nitrating agent than nitric acid alone, which helps to favor nitration at the 3-position of the indazole ring. Running the reaction at a low temperature helps to control the exothermic nature of the nitration and minimize the formation of byproducts.

Self-Validating System: The purity of the final product can be readily assessed by its melting point and confirmed by spectroscopic methods (NMR, IR). Any significant deviation from the expected values would indicate the presence of impurities or isomeric products.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-indazole in acetic anhydride. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Preparation of Nitrating Agent: In a separate flask, cautiously add concentrated nitric acid to acetic anhydride at a low temperature to prepare the acetyl nitrate solution.

-

Nitration: Add the freshly prepared acetyl nitrate solution dropwise to the cooled indazole solution, ensuring the temperature does not exceed 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at low temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture onto crushed ice and stir until the excess acetic anhydride has hydrolyzed.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and then with a cold, dilute solution of sodium bicarbonate to neutralize any residual acid.

-

Purification: The crude product is then washed with cold ethanol and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecular structure of 3-Nitro-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH | ~14.0 | broad singlet |

| H4 | ~8.3 | doublet |

| H5 | ~7.6 | triplet |

| H6 | ~7.9 | triplet |

| H7 | ~8.0 | doublet |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | ~145 |

| C3a | ~122 |

| C4 | ~121 |

| C5 | ~128 |

| C6 | ~123 |

| C7 | ~112 |

| C7a | ~140 |

Infrared (IR) Spectroscopy

The IR spectrum of 3-Nitro-1H-indazole is expected to show characteristic absorption bands for its key functional groups.

Expected IR Absorption Bands (KBr Pellet):

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 (broad) | N-H | Stretching |

| 1550-1500 | N-O (nitro) | Asymmetric Stretching |

| 1350-1300 | N-O (nitro) | Symmetric Stretching |

| 1620-1580 | C=C (aromatic) | Stretching |

| 1480-1440 | C=N (pyrazole ring) | Stretching |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 3-Nitro-1H-indazole in a solvent like ethanol is expected to exhibit absorption maxima characteristic of the conjugated nitroaromatic system. The presence of the nitro group and the extended conjugation of the indazole ring will likely result in a bathochromic (red) shift compared to unsubstituted indazole.[5]

Solubility Profile

The solubility of 3-Nitro-1H-indazole is a critical parameter for its use in synthesis and biological assays.

Qualitative Solubility:

-

Good Solubility: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[8]

-

Moderate Solubility: Polar protic solvents like ethanol and methanol.[8]

-

Slightly Soluble to Insoluble: Water and nonpolar organic solvents.[5]

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

Causality Behind Experimental Choices: This method ensures that the solution reaches equilibrium, providing a true measure of the compound's solubility at a given temperature. Using a validated analytical technique like HPLC or UV-Vis spectroscopy for quantification ensures accuracy and reproducibility.

Self-Validating System: The consistency of the measured concentration in samples taken at different time points after the initial equilibration period confirms that equilibrium has been reached.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of 3-Nitro-1H-indazole to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Place the vial in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Allow the solution to settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Quantification: Accurately dilute the filtered solution with an appropriate solvent and determine the concentration of 3-Nitro-1H-indazole using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy against a standard curve.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Acidity (pKa)

Thermal Stability

Nitroaromatic compounds can be thermally sensitive. Understanding the thermal stability of 3-Nitro-1H-indazole is crucial for safe handling and storage.

Diagram: Factors Influencing Thermal Stability

Caption: Key factors affecting the thermal stability of 3-Nitro-1H-indazole.

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Causality Behind Experimental Choices: TGA provides quantitative information about mass loss as a function of temperature, indicating decomposition. DSC measures the heat flow associated with thermal events, distinguishing between endothermic (melting) and exothermic (decomposition) processes. Performing the analysis under an inert atmosphere like nitrogen prevents oxidative degradation.

Self-Validating System: The reproducibility of the decomposition onset temperature and the mass loss profile across multiple runs validates the experimental results.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a small amount of 3-Nitro-1H-indazole (typically 2-5 mg) into a TGA/DSC pan.

-

Instrument Setup: Place the sample pan and a reference pan in the instrument. Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program: Heat the sample at a controlled linear rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 400 °C).

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset of decomposition and the percentage of mass loss. Analyze the DSC curve (heat flow vs. temperature) to identify melting and decomposition temperatures and their associated enthalpies.

Reactivity and Applications in Drug Development

The reactivity of 3-Nitro-1H-indazole is dominated by the chemistry of the nitro group and the indazole ring.

Reduction of the Nitro Group

The most significant reaction of 3-Nitro-1H-indazole in a synthetic context is the reduction of the nitro group to an amino group, yielding 3-amino-1H-indazole. This transformation opens up a plethora of possibilities for further functionalization.

Diagram: Reduction of 3-Nitro-1H-indazole

Caption: Conversion of 3-Nitro-1H-indazole to 3-Amino-1H-indazole.

Reactivity of the Indazole Ring

The indazole ring itself can undergo various reactions, such as N-alkylation and N-acylation. The presence of the electron-withdrawing nitro group deactivates the benzene portion of the ring towards electrophilic substitution.

Applications in Medicinal Chemistry

The 3-nitro-1H-indazole scaffold and its derivatives are of significant interest in drug discovery. The ability to convert the nitro group into an amine allows for the introduction of diverse side chains and the construction of more complex molecules. As previously mentioned, various nitroindazole derivatives have demonstrated promising biological activities, including:

-

Antileishmanial Activity: Derivatives of 3-chloro-6-nitro-1H-indazole have shown potent activity against Leishmania species.[3]

-

Anticancer Activity: The indazole core is a key component of several kinase inhibitors used in cancer therapy.[10]

-

Antimicrobial Activity: Indazole derivatives have been explored for their antibacterial and antifungal properties.[1]

Conclusion

3-Nitro-1H-indazole is a compound of considerable importance in synthetic and medicinal chemistry. Its physicochemical properties, largely governed by the presence of the nitro group on the indazole scaffold, dictate its behavior in chemical reactions and biological systems. This guide has provided a detailed overview of its key characteristics, from its molecular structure and synthesis to its spectroscopic signature and reactivity. The experimental protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers, facilitating the effective and safe utilization of this versatile building block in the pursuit of novel therapeutic agents and advanced materials.

References

- Abdelahi, M. M. M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1388-1401.

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866-5881.

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.

- Shafi, S., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(4), 1055.

-

ChemBK. (2024). 3-Bromo-5-nitro-1H-indazole. Retrieved from [Link]

- Chevalier, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13289-13295.

-

ChemBK. (n.d.). 1H-Indazole, 3-methyl-4-nitro-. Retrieved from [Link]

-

Liskon Biological. (2025). Initial Dissolution Method for 3-Methyl-6-Nitro-1H-Indazole. Retrieved from [Link]

- Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

- National Center for Biotechnology Information. (2024). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. PubMed Central.

-

ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Pd‐catalyzed synthesis of 3‐amino‐1H‐indazole. Retrieved from [Link]

- National Center for Biotechnology Information. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. PubMed Central.

-

ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR (KBr pellet) spectrum of 3. Retrieved from [Link]

-

ResearchGate. (2025). 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one. Retrieved from [Link]

-

UNICAM. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from [Link]

-

YouTube. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Shimadzu. (n.d.). eT158A Reaction Rate Analysis by Thermal Analysis. Retrieved from [Link]

-

MDPI. (n.d.). Photolysis by UVA–Visible Light of TNT in Ethanolic, Aqueous-Ethanolic, and Aqueous Solutions According to Electrospray and Aerodynamic Thermal Breakup Droplet Ionization Mass Spectrometry. Retrieved from [Link]

-

AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]

-

RSC Publishing. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

-

Liskon Biological. (2025). Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole. Retrieved from [Link]

-

Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indazole, 6-nitro-. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy (6-Nitro-1H-indazol-3-yl)methanol | 1000341-10-5 [smolecule.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Initial Dissolution Method for 3-Methyl-6-Nitro-1H-Indazole - LISKON [liskonchem.com]

- 9. Indazole synthesis [organic-chemistry.org]

- 10. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

An In-depth Technical Guide to 3-Nitro-1H-indazole: Synthesis, Structure, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Core Directive: A Comprehensive Overview of a Key Heterocyclic Building Block

This technical guide provides a detailed exploration of 3-nitro-1H-indazole, a pivotal heterocyclic compound in medicinal chemistry. This document, intended for researchers, scientists, and professionals in drug development, offers an in-depth analysis of its chemical identity, a step-by-step synthesis protocol, its reactivity, and its versatile applications as a precursor to a range of biologically active molecules. By synthesizing technical data with practical insights, this guide aims to be an essential resource for those working with this important chemical entity.

I. Chemical Identity and Physicochemical Properties

3-Nitro-1H-indazole is a nitro-substituted aromatic heterocycle. The indazole core, a fusion of benzene and pyrazole rings, is a recognized "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds. The introduction of a nitro group at the 3-position significantly influences the molecule's electronic properties and reactivity, making it a versatile intermediate for further chemical modifications.

Table 1: Chemical Identifiers and Physicochemical Properties of 3-Nitro-1H-indazole

| Property | Value | Reference |

| CAS Number | 31164-27-9 | [1] |

| Molecular Formula | C₇H₅N₃O₂ | [1] |

| Molecular Weight | 163.13 g/mol | [1] |

| IUPAC Name | 3-Nitro-1H-indazole | [2] |

| Synonyms | 3-Nitroindazole, 1H-Indazole, 3-nitro- | [1] |

| Appearance | Not explicitly stated, but related nitroindazoles are often yellow solids. | |

| Boiling Point | 383.3 ± 15.0 °C at 760 mmHg | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Flash Point | 185.6 ± 20.4 °C | [1] |

| SMILES | O=c1nnc2ccccc12 | [3] |

Molecular Structure

The structure of 3-nitro-1H-indazole is characterized by the indazole bicyclic system with a nitro group attached to the C3 position of the pyrazole ring.

Molecular structure of 3-Nitro-1H-indazole.

II. Synthesis and Mechanistic Insights

The primary route for the synthesis of 3-nitro-1H-indazole is through the direct electrophilic nitration of 1H-indazole. The regioselectivity of this reaction is a key consideration, as nitration can potentially occur at various positions on the indazole ring.

Causality of Experimental Choices

The nitration of 1H-indazole is typically carried out using a mixture of nitric acid and a strong acid catalyst, such as sulfuric acid. The choice of reaction conditions, including temperature and the ratio of acids, is critical in controlling the regioselectivity and minimizing the formation of byproducts. The pyrazole moiety of the indazole ring is generally more susceptible to electrophilic attack than the benzene ring. Within the pyrazole ring, the C3 position is often favored for substitution.

Experimental Protocol: Synthesis of 3-Nitro-1H-indazole

Materials:

-

1H-Indazole

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Crushed Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution (optional)

-

Suitable solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1H-indazole in concentrated sulfuric acid. This should be performed in an ice-water bath to manage the heat of dissolution.

-

Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice-water bath.

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 1H-indazole. The rate of addition must be carefully controlled to maintain a low reaction temperature (typically below 10°C) to prevent over-nitration and side reactions.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at low temperature for a specified period. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice. This will precipitate the crude 3-nitro-1H-indazole.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove residual acids. An optional wash with a dilute sodium bicarbonate solution can be performed to ensure complete neutralization, followed by another wash with cold water. The crude product can then be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Synthesis Workflow for 3-Nitro-1H-indazole.

III. Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 3-Nitro-1H-indazole

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons on the benzene ring would exhibit characteristic chemical shifts and coupling patterns. The N-H proton of the indazole ring would likely appear as a broad singlet at a downfield chemical shift, typically in a solvent like DMSO-d₆. |

| ¹³C NMR | The carbon atom attached to the nitro group (C3) would be significantly deshielded and appear at a downfield chemical shift. The other carbon signals would correspond to the indazole core. |

| FT-IR | Characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), aromatic C-H stretching (around 3100 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively). |

| Mass Spectrometry | The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of 3-nitro-1H-indazole (163.13). |

Experimental Protocols for Spectroscopic Analysis

-

NMR Spectroscopy (¹H and ¹³C): Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

FT-IR Spectroscopy: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet.

-

Mass Spectrometry: A dilute solution of the sample is introduced into the mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common technique for this type of molecule.

Workflow for the Synthesis and Characterization of 3-Nitro-1H-indazole.

IV. Applications in Drug Development

The indazole scaffold is a cornerstone in the design of numerous therapeutic agents, and the nitro-substitution provides a handle for further chemical elaboration. The electron-withdrawing nature of the nitro group in 3-nitro-1H-indazole activates the indazole ring for certain reactions and can be readily reduced to an amino group, a key functional group for building molecular complexity.

Role as a Versatile Intermediate

The primary utility of 3-nitro-1H-indazole in drug discovery lies in its role as a versatile intermediate. The nitro group can be reduced to a 3-amino-1H-indazole, which serves as a precursor for the synthesis of a wide array of derivatives. This amino group can be acylated, alkylated, or used in coupling reactions to introduce diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug development programs.

Therapeutic Potential of Indazole Derivatives

Derivatives of nitroindazoles have shown promise in various therapeutic areas:

-

Anticancer Agents: The indazole nucleus is a key component of several kinase inhibitors used in cancer therapy.[4] The ability to functionalize the indazole core, often starting from nitro-precursors, allows for the fine-tuning of inhibitory activity and selectivity against specific cancer-related kinases.

-

Antiparasitic Agents: Novel derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated as promising antileishmanial candidates.[5] This highlights the potential of the nitroindazole scaffold in developing treatments for neglected tropical diseases.

-

Other Therapeutic Areas: The broader indazole class of compounds has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antidiabetic properties.[5]

V. Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-nitro-1H-indazole. The following information is based on the available Safety Data Sheet (SDS).

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

-

Disposal: Dispose of contents/container in accordance with local regulations.

VI. Conclusion

3-Nitro-1H-indazole is a valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. Its synthesis via direct nitration of 1H-indazole, while requiring careful control of reaction conditions, provides a straightforward entry point to this important scaffold. The reactivity of the nitro group, particularly its reduction to an amine, opens up a multitude of possibilities for derivatization. The demonstrated biological activities of compounds derived from the nitroindazole core underscore its importance for medicinal chemists and drug development professionals. This guide serves as a foundational resource for the safe and effective utilization of 3-nitro-1H-indazole in the pursuit of novel therapeutic agents.

VII. References

-

Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved December 31, 2025, from [Link]

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (n.d.). Retrieved December 31, 2025, from [Link]

-

3-Nitro-1H-indazole | CAS#:31164-27-9. (n.d.). Chemsrc. Retrieved December 31, 2025, from [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry. Retrieved December 31, 2025, from [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved December 31, 2025, from [Link]

-

Preparation of 3-[(5′-nitro-1H-indazol-1′-yl) methyl]. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]

-

An infrared spectroscopic study of protonated and cationic indazole. (2006, March 1). Semantic Scholar. Retrieved from [Link]

-

(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2025, December 22). ResearchGate. Retrieved from [Link]

-

Product information, 3-Nitro-1h-indazole. (n.d.). P&S Chemicals. Retrieved December 31, 2025, from [Link]

Sources

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. FTIR spectroscopy as a unified method for simultaneous analysis of intra- and extracellular metabolites in high-throughput screening of microbial bioprocesses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

A Spectroscopic Guide to 3-Nitro-1H-indazole: An In-depth Technical Analysis

Introduction

3-Nitro-1H-indazole is a heterocyclic organic compound with the molecular formula C₇H₅N₃O₂. As a member of the indazole family, a class of compounds recognized for their diverse biological activities, 3-Nitro-1H-indazole serves as a valuable building block in medicinal chemistry and drug development. The strategic placement of the nitro group at the 3-position significantly influences its chemical reactivity and potential as a pharmacophore. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, quality control, and the structural elucidation of its derivatives.

This technical guide provides a comprehensive analysis of the spectroscopic data of 3-Nitro-1H-indazole (CAS No: 31164-27-9).[1][2] While experimental spectra for the unsubstituted parent compound are not widely available in peer-reviewed literature, this document will present a detailed, predicted spectroscopic profile based on fundamental principles and comparative data from closely related analogues. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural features that govern its spectral behavior.

Molecular Structure and Key Physicochemical Properties

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. 3-Nitro-1H-indazole consists of a bicyclic system where a benzene ring is fused to a pyrazole ring, with a nitro group substituted at the C3 position of the pyrazole ring.

| Property | Value | Source |

| CAS Number | 31164-27-9 | [1][2] |

| Molecular Formula | C₇H₅N₃O₂ | [2] |

| Molecular Weight | 163.13 g/mol | [2] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

Experimental Protocol (Predicted)

-

Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source.

-

Ionization Mode : Electrospray ionization (ESI) in positive ion mode is a common choice for nitrogen-containing heterocyclic compounds. Electron Ionization (EI) can also be employed to induce fragmentation.

-

Data Acquisition : The mass spectrum would be acquired over a mass-to-charge (m/z) range of 50-500.

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 164.0455 | Protonated molecular ion |

| [M]⁺˙ | 163.0382 | Molecular ion (in EI) |

| [M-NO₂]⁺ | 117.0451 | Loss of the nitro group |

| [M-NO₂-HCN]⁺ | 90.0416 | Subsequent loss of hydrogen cyanide |

Interpretation and Predicted Fragmentation Pathway

In ESI-MS, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at approximately m/z 164.0455. Under Electron Ionization (EI) conditions, the molecular ion peak [M]⁺˙ at m/z 163.0382 would be observed. A characteristic fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group (NO₂), which would result in a significant fragment ion at m/z 117.0451. Further fragmentation of the indazole ring could lead to the loss of a molecule of hydrogen cyanide (HCN), yielding a fragment at m/z 90.0416.

Caption: Predicted EI-MS fragmentation of 3-Nitro-1H-indazole.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (Predicted)

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation : The sample would be prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition : The spectrum would be recorded over a range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Broad | N-H stretch |

| 3150-3050 | Medium | Aromatic C-H stretch |

| 1620-1600 | Medium | Aromatic C=C stretch |

| 1550-1530 | Strong | Asymmetric NO₂ stretch |

| 1360-1340 | Strong | Symmetric NO₂ stretch |

| 850-750 | Strong | Aromatic C-H out-of-plane bend |

Interpretation of the IR Spectrum

The IR spectrum of 3-Nitro-1H-indazole is expected to exhibit several characteristic absorption bands. A broad band in the region of 3400-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the indazole ring. Aromatic C-H stretching vibrations are anticipated to appear in the 3150-3050 cm⁻¹ range. The most prominent features will be the strong absorption bands corresponding to the nitro group. The asymmetric stretching vibration of the NO₂ group is expected to be observed between 1550 and 1530 cm⁻¹, while the symmetric stretch should appear in the 1360 to 1340 cm⁻¹ region. Aromatic C=C stretching vibrations will likely produce medium intensity bands around 1620-1600 cm⁻¹. Finally, strong bands in the 850-750 cm⁻¹ region would be attributable to the out-of-plane C-H bending of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of an organic compound in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol (Predicted)

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation : Approximately 5-10 mg of the compound would be dissolved in 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is commonly used for indazole derivatives to observe the exchangeable NH proton.[3]

-

Internal Standard : Tetramethylsilane (TMS) would be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition : Standard one-dimensional ¹H and proton-decoupled ¹³C NMR spectra would be acquired.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| 1-H (NH) | ~14.0 | Broad Singlet | - |

| 7-H | ~8.2 | Doublet | ~8.0 |

| 4-H | ~7.8 | Doublet | ~8.0 |

| 5-H | ~7.6 | Triplet | ~7.5 |

| 6-H | ~7.4 | Triplet | ~7.5 |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of 3-Nitro-1H-indazole is expected to show distinct signals for the aromatic protons and the N-H proton. The N-H proton of the indazole ring is anticipated to appear as a broad singlet at a significantly downfield chemical shift, around 14.0 ppm, due to its acidic nature and involvement in hydrogen bonding. The aromatic protons on the benzene ring will resonate in the region of 7.4 to 8.2 ppm. The electron-withdrawing nitro group at the 3-position will influence the chemical shifts of the protons on the fused benzene ring. The proton at the 7-position (H-7) is expected to be the most deshielded aromatic proton due to its proximity to the pyrazole ring nitrogen and the anisotropic effect of the nitro group, appearing as a doublet around 8.2 ppm. The proton at the 4-position (H-4) would also be a doublet at approximately 7.8 ppm. The protons at the 5 and 6-positions (H-5 and H-6) are expected to appear as triplets around 7.6 and 7.4 ppm, respectively.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | ~150 |

| C7a | ~140 |

| C3a | ~128 |

| C7 | ~125 |

| C5 | ~123 |

| C6 | ~122 |

| C4 | ~112 |

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 3-Nitro-1H-indazole is predicted to display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom bearing the nitro group (C3) is expected to be the most downfield signal, appearing around 150 ppm due to the strong electron-withdrawing effect of the nitro group. The two bridgehead carbons, C7a and C3a, are predicted to resonate at approximately 140 ppm and 128 ppm, respectively. The remaining four carbons of the benzene ring are expected to appear in the range of 112 to 125 ppm.

Caption: Predicted NMR assignments for 3-Nitro-1H-indazole.

Conclusion

This technical guide has provided a detailed, albeit predicted, spectroscopic analysis of 3-Nitro-1H-indazole. By leveraging fundamental principles of spectroscopy and drawing comparisons with structurally related compounds, we have outlined the expected features in its Mass, IR, and NMR spectra. This information serves as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development for the identification and characterization of this important synthetic intermediate. The future availability of experimentally acquired spectra will be crucial for the validation and refinement of the predictions presented herein.

References

-

Chemsrc. 3-Nitro-1H-indazole. [Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

-

MDPI. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]

Sources

Tautomerism in Substituted 1H-Indazoles: A Technical Guide for Drug Development Professionals

Abstract

Indazole and its derivatives are cornerstones in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The biological activity and physicochemical properties of these compounds are profoundly influenced by a subtle yet critical phenomenon: tautomerism. The indazole scaffold can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which exhibit distinct electronic and steric profiles.[3][4] This guide provides an in-depth exploration of tautomerism in substituted 1H-indazoles, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing tautomeric equilibrium, the impact of substituents, and the analytical techniques for characterization. Furthermore, we will examine the critical role of tautomerism in drug-receptor interactions and pharmacokinetics, providing field-proven insights to aid in the rational design of novel indazole-based therapeutics.

The Two Faces of Indazole: Understanding the 1H- and 2H-Tautomeric Forms

Indazole is a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring. Due to the presence of two nitrogen atoms in the five-membered ring, indazole can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[5] For the vast majority of substituted indazoles, the equilibrium between the 1H- and 2H-forms is the most relevant in drug discovery and development.[3]

The 1H-indazole tautomer is generally the more thermodynamically stable form, a characteristic attributed to its benzenoid structure which preserves the aromaticity of the fused benzene ring.[4][6] In contrast, the 2H-indazole tautomer possesses a quinoidal structure, which is typically associated with a higher energy state.[7] The free energy difference between the unsubstituted 1H- and 2H-indazoles is approximately 2.3-3.6 kcal/mol in favor of the 1H form.[5]

However, the tautomeric preference is not absolute and can be significantly influenced by a variety of factors, including the nature and position of substituents, solvent polarity, temperature, and pH.[8][9] Understanding and controlling this equilibrium is paramount, as the two tautomers can exhibit markedly different biological activities and pharmacokinetic profiles.

Caption: Tautomeric equilibrium between 1H- and 2H-indazole.

The Role of Substituents in Dictating Tautomeric Preference

The introduction of substituents onto the indazole ring can dramatically alter the relative stabilities of the 1H and 2H tautomers. Both electronic and steric effects play a crucial role in shifting the tautomeric equilibrium.

Electronic Effects

The electronic nature of a substituent can either stabilize or destabilize a particular tautomer by influencing the electron density distribution within the indazole ring system.

-

Electron-Withdrawing Groups (EWGs): When placed at positions that conjugate with the pyrazole ring, EWGs such as nitro (NO₂), cyano (CN), or carbonyl groups can decrease the energy difference between the 1H and 2H tautomers. In some cases, strong EWGs can even favor the 2H-tautomer.[7] This is because the quinoidal structure of the 2H-tautomer can better accommodate the electron-withdrawing nature of the substituent.

-

Electron-Donating Groups (EDGs): Conversely, EDGs like amino (NH₂) or methoxy (OCH₃) groups generally favor the 1H-tautomer by increasing the electron density of the benzenoid system, further enhancing its aromatic stability.

Steric Effects

Steric hindrance can also play a significant role in determining the preferred tautomeric form. Bulky substituents at the C3 or C7 positions can create steric clashes with the N-H proton in the 1H- or 2H-tautomer, respectively. The tautomer that minimizes these steric interactions will be favored.

Quantitative Analysis of Substituent Effects

The precise tautomeric ratio is a function of the interplay between these electronic and steric factors, as well as the solvent environment. While a comprehensive experimental database is still evolving, computational studies provide valuable insights into these relationships.

| Substituent Position | Substituent Type | Predicted Effect on 1H:2H Ratio | Rationale |

| C3 | Electron-Withdrawing (e.g., -NO₂) | Decreases (may favor 2H) | Stabilizes the quinoidal 2H-form through conjugation.[7] |

| C5 | Electron-Withdrawing (e.g., -Cl) | Minor effect | Less direct conjugation with the pyrazole nitrogens. |

| C6 | Electron-Donating (e.g., -OCH₃) | Increases | Enhances the aromaticity of the 1H-tautomer. |

| C7 | Bulky Alkyl Group | May favor 2H-tautomer | Steric hindrance with the N1-H of the 1H-tautomer. |

Experimental and Computational Characterization of Indazole Tautomers

The unambiguous determination of the predominant tautomeric form is a critical step in the development of any indazole-based drug candidate. A combination of spectroscopic and computational techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Tautomer Analysis

NMR spectroscopy is the most powerful and widely used technique for studying tautomerism in solution.[10] By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, one can gain detailed information about the electronic environment of the atoms and thus deduce the tautomeric form.

-

¹H NMR: The chemical shift of the N-H proton is a key indicator. In ¹H-indazoles, the N1-H proton typically appears as a broad singlet at a downfield chemical shift (around 13.40 ppm in CDCl₃), which is absent in N-substituted 2H-indazoles. The H-3 proton of the 2H-tautomer is generally more deshielded and appears at a higher chemical shift compared to the 1H-tautomer.[11]

-

¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are also sensitive to the tautomeric state. These differences, while sometimes subtle, can be used in conjunction with other data to confirm the tautomeric structure.

-

¹⁵N NMR: A Definitive Tool: Due to the large chemical shift range of nitrogen and its direct involvement in the tautomerization process, ¹⁵N NMR is an exceptionally sensitive and definitive technique for studying indazole tautomerism.[12] The hybridization state of the nitrogen atoms is different in the two tautomers, leading to distinct ¹⁵N chemical shifts. For example, the sp²-hybridized nitrogen in a pyridine-like environment (in the 2H-tautomer) will have a significantly different chemical shift than the sp²-hybridized nitrogen in a pyrrole-like environment (in the 1H-tautomer).[12]

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the substituted indazole (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.[13][14] The choice of solvent is critical as it can influence the tautomeric equilibrium.[9] It is advisable to test multiple solvents of varying polarity.

-

Ensure the sample is completely dissolved and free of any particulate matter. Filtration through a small plug of glass wool may be necessary.[15]

-

-

Instrumental Parameters (for a 400 MHz spectrometer):

-

Acquire a ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This 2D experiment is often more sensitive than direct ¹⁵N detection.

-

Set the spectral width in the ¹⁵N dimension to encompass the expected chemical shift range (e.g., -50 to 350 ppm).

-

Optimize the long-range coupling constant (ⁿJNH) for the HMBC experiment (typically 4-10 Hz).

-

-

Data Analysis:

-

Identify the cross-peaks corresponding to the correlations between protons and nitrogens in both tautomers.

-

Integrate the volumes of the cross-peaks for each tautomer. The ratio of the integrated volumes provides a quantitative measure of the tautomeric ratio.

-

For unambiguous assignment, comparison with the spectra of N-methylated derivatives (1-methyl-1H-indazole and 2-methyl-2H-indazole) as fixed tautomer models is highly recommended.[16]

-

Caption: Workflow for tautomer ratio determination by NMR.

X-ray Crystallography: The Gold Standard for Solid-State Analysis

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[17] This technique can definitively identify the positions of all atoms, including the hydrogen on the nitrogen, thus confirming the tautomeric form present in the crystal lattice.[18] It is important to note that the tautomeric form observed in the solid state may not be the same as the predominant form in solution.[19]

Computational Chemistry: A Predictive and Mechanistic Tool

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for understanding the factors that govern the tautomeric equilibrium.[7][20] These methods can calculate the free energy difference between tautomers in the gas phase and in different solvents (using continuum solvent models), providing a theoretical prediction of the tautomeric ratio.[9][21] While computational predictions should always be validated experimentally, they are a powerful tool for guiding synthetic efforts and for interpreting experimental data.

The Impact of Tautomerism on Drug Discovery and Development

The seemingly minor structural difference between 1H- and 2H-indazole tautomers can have profound consequences for the biological activity and pharmacokinetic properties of a drug molecule.

Drug-Receptor Interactions

The two tautomers of a substituted indazole present different hydrogen bond donor/acceptor patterns and have different dipole moments.[16] These differences can lead to distinct binding modes and affinities for a biological target. For example, in the development of kinase inhibitors, the ability of the indazole core to form specific hydrogen bonds with the hinge region of the kinase is often critical for potency.[22][23] If only one tautomer can form the key interactions, the observed biological activity will be directly related to the concentration of that tautomer at the site of action.

Caption: Differential binding of 1H- and 2H-indazole tautomers.

Pharmacokinetic (ADME) Properties

Tautomerism can also influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. The two tautomers may have different:

-

Solubility: The different polarities and hydrogen bonding capabilities of the tautomers can lead to different aqueous solubilities.

-

Lipophilicity (logP/logD): The tautomeric equilibrium can affect the partitioning of a compound between aqueous and lipid environments, which in turn influences its membrane permeability and distribution.

-

Metabolic Stability: The two tautomers may be metabolized by different enzymes at different rates, leading to different metabolic profiles and half-lives.

Case Study: Axitinib

Axitinib, a potent tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma, is a prime example of the importance of indazole tautomerism in drug design.[24] The 1H-indazole core of axitinib is crucial for its binding to the ATP-binding site of vascular endothelial growth factor receptor (VEGFR). The tautomeric state of axitinib has also been shown to influence its photophysical properties.[25][26] This case highlights the need to consider tautomerism from the earliest stages of drug discovery.

Conclusion and Future Perspectives

Tautomerism in substituted 1H-indazoles is a multifaceted phenomenon with significant implications for drug discovery and development. A thorough understanding of the factors that control the tautomeric equilibrium and the ability to accurately characterize the predominant tautomeric form are essential for the rational design of novel indazole-based therapeutics. The synergistic use of advanced spectroscopic techniques, particularly ¹⁵N NMR, X-ray crystallography, and computational modeling, provides a robust toolkit for addressing the challenges posed by tautomerism. As our understanding of the intricate relationship between tautomerism and biological activity continues to grow, so too will our ability to harness this phenomenon to create safer and more effective medicines.

References

- Araya-Sibaja, A. M., Maduro de Campos, C. E., et al. (2014). How Cocrystallization Affects Solid-State Tautomerism: Stanozolol Case Study. Crystal Growth & Design, 14(7), 3408–3422.

- Berhanu, A. L., Tadesse, S., & Taddesse, A. M. (2024). Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv.

- Li, N., Chen, Z., Zhan, Y., Deng, W., Lv, T., Xu, Z., Wang, L., & Liu, B. (2024). Anti-cancer drug axitinib: a unique tautomerism-induced dual-emissive probe for protein analysis.

- Li, N., Chen, Z., Zhan, Y., Deng, W., Lv, T., Xu, Z., Wang, L., & Liu, B. (2024). Anti-cancer drug axitinib: a unique tautomerism-induced dual-emissive probe for protein analysis. CiteDrive.

-

Humboldt-Universität zu Berlin, Institut für Chemie. (n.d.). sample preparation — NMR Spectroscopy. Retrieved from [Link]

- ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b - quinonoid 2H-indazole tautomer).

- Laurella, S. L. (n.d.). Mass Spectrometry as a Tool for Studying Tautomerism. SEDICI.

- Alam, M. S., Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Youbi, A. O. (2022). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review.

- Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. (n.d.).

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

- Alkorta, I., Elguero, J., & Rozas, I. (2005). Theoretical estimation of the annular tautomerism of indazoles. Journal of Physical Organic Chemistry, 18(2), 169-176.

- ResearchGate. (n.d.). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS.

-

Humboldt-Universität zu Berlin, Institut für Chemie. (n.d.). sample preparation — NMR Spectroscopy. Retrieved from [Link]

- Kärkäs, M. D., & Porco, J. A. (2022). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. ACS Central Science, 8(3), 356-366.

- Mal, D., & Samanta, S. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1547-1575.

- Pan, X., & Zhang, Y. (2023). Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network.

- Pinto, D. C. G. A., Silva, A. M. S., & Levillain, J. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-429.

- Windshügel, B., Korb, O., Slynko, I., Sreeramulu, S., & Rüterjans, H. (2019). Pyridinylimidazoles as GSK3β Inhibitors: The Impact of Tautomerism on Compound Activity via Water Networks. Journal of Medicinal Chemistry, 62(17), 7860-7873.

- ResearchGate. (n.d.). Tautomeric equilibria analysis of β‐ketoamides by mass spectrometry.

- Harris, C. S., Ali, A., & Bemis, G. W. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters, 12(4), 584-590.

- Dutta, S., Feng, Y., & Gai, F. (2015). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B, 119(11), 4217-4224.

- Li, N., Chen, Z., Zhan, Y., Deng, W., Lv, T., Xu, Z., Wang, L., & Liu, B. (2024). ESI for Anti-cancer drug axitinib: A unique tautomerism-induced dual-emissive probe for protein analysis. The Royal Society of Chemistry.

- Tandon, R., & Singh, P. P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(23), 13986-14013.

- Indazole - Synthesis and Reactions as a Chemical Reagent. (2022, January 29). ChemicalBook.

- Berhanu, A. L., Tadesse, S., & Taddesse, A. M. (2024). Taming Tautomerism in Organic Crystal Structure Prediction.

- Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press.

- Stasyuk, A. J., Socha, A. M., & Gryko, D. T. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistrySelect, 7(8), e202104113.

- ResearchGate. (n.d.). The two tautomers of indazole, with atom numbering.

- ResearchGate. (n.d.). 15N NMR Studies of tautomerism.

- BenchChem. (2025).

- Moser, A. (2008, August 5).

- Al-Majid, A. M., El-Faham, A., & Barakat, A. (2022). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules, 27(19), 6543.

- Nicklaus, M. C., & Dhaked, D. K. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples.

- BenchChem. (2025). A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers. BenchChem.

- Martin, Y. C. (2018). Experimental and pKa prediction aspects of tautomerism of drug-like molecules. Drug Discovery Today: Technologies, 27, 59-65.

- Raczyńska, E. D., & Makowski, M. (2019). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 24(18), 3348.

- Shaikh, M. H., Subhedar, D. D., & Nawale, L. B. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1896-1925.

- BenchChem. (2025). A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. BenchChem.

- Abe, Y., & Nakahara, M. (2000). Solvent and Pressure Effects on the Tautomeric Equilibrium of 4-Phenylazo-1-naphthol. The Journal of Physical Chemistry A, 104(48), 11335-11341.

- Singh, P., & Singh, M. (2020). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of Molecular Structure, 1202, 127301.

- Nanalysis. (2024, January 29).

- ResearchGate. (n.d.). ( 15 N 5 )-Labeled Adenine Derivatives: Synthesis and Studies of Tautomerism by 15 N NMR Spectroscopy and Theoretical Calculations.

- Smith, M. E., & Popelier, P. L. A. (2011). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry, 9(22), 7766-7774.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. benchchem.com [benchchem.com]

- 12. acdlabs.com [acdlabs.com]

- 13. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 14. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 15. organomation.com [organomation.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Anti-cancer drug axitinib: a unique tautomerism-induced dual-emissive probe for protein analysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 26. citedrive.com [citedrive.com]

electron-withdrawing effects of the nitro group in indazoles

An In-Depth Technical Guide to the Electron-Withdrawing Effects of the Nitro Group in Indazoles

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of bioactive compounds.[1][2] The strategic functionalization of this bicyclic heterocycle is a key tactic in drug design. Among the most powerful substituents for modulating the electronic properties of the indazole core is the nitro group (-NO₂). This guide provides a detailed examination of the profound electron-withdrawing effects of the nitro group, analyzing its influence on the physicochemical properties, reactivity, and synthetic accessibility of nitro-substituted indazoles. By synthesizing foundational principles with practical, field-proven protocols and data, this document serves as a technical resource for professionals engaged in the design and development of novel indazole-based therapeutics.

The Indazole Scaffold: An Introduction

The indazole, or benzopyrazole, consists of a benzene ring fused to a pyrazole ring. This structure gives rise to two common tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. The unique arrangement of its nitrogen atoms imparts both acidic (at the N1 position) and basic properties, making it a versatile template for molecular design. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent kinase inhibition for anticancer applications.[1]

The Nitro Group: A Potent Electronic Modulator

The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry. Its ability to decrease electron density on an aromatic ring stems from two distinct, yet synergistic, mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the -NO₂ group pulls electron density away from the indazole ring through the sigma bond framework. This effect is distance-dependent, weakening with each successive bond.

-

Resonance Effect (-M or -R): The nitro group can delocalize electron density from the ring onto its oxygen atoms through the π-system. This effect is most pronounced when the nitro group is positioned ortho or para to a site of interest, as it allows for the formation of stable resonance structures where a positive charge is placed within the ring, effectively withdrawing electron density.[3]

The placement of the nitro group on the indazole's benzene ring (positions 4, 5, 6, or 7) is therefore a critical decision in molecular design, as it dictates the specific electronic landscape of the resulting isomer.

Figure 1: Resonance delocalization in 5-nitroindazole.

Impact on Physicochemical Properties

The introduction of a nitro group dramatically alters the core properties of the indazole molecule, with direct implications for its behavior in both chemical reactions and biological systems.

Acidity (pKa) Modulation

The magnitude of this acidifying effect is dependent on the position of the nitro group and its ability to delocalize the negative charge of the conjugate base.

| Compound | pKa (in Water) | Expected pKa Trend | Primary Electronic Effect on N1 Anion |

| 1H-Indazole | ~14 | Baseline | - |

| 4-Nitroindazole | Not available | Strong Decrease | Inductive & Resonance |

| 5-Nitroindazole | ~11.71 (Predicted)[4] | Very Strong Decrease | Inductive & Strong Resonance |

| 6-Nitroindazole | Not available | Strong Decrease | Inductive & Resonance |

| 7-Nitroindazole | Not available | Very Strong Decrease | Strong Inductive & Resonance |

Analysis:

-

5- and 7-Nitroindazoles: These isomers are expected to be the most acidic. The nitro group is in a position analogous to para (for the 5-position) or ortho (for the 7-position) relative to the N1-N2 bond system, allowing for highly effective resonance stabilization of the indazolide anion.

-

4- and 6-Nitroindazoles: These isomers are also significantly more acidic than indazole, but likely less so than the 5- and 7-isomers. The resonance delocalization from these positions to the pyrazole nitrogen is less direct.[5]

Spectroscopic Signatures: An NMR Case Study

Nuclear Magnetic Resonance (NMR) spectroscopy provides direct evidence of the nitro group's electron-withdrawing effects. Protons and carbons in proximity to or in conjugation with the nitro group are deshielded, causing their signals to appear at a higher chemical shift (downfield).

A comparative analysis of 5-nitro- and 6-nitro-1H-indazole-3-carbaldehyde provides an excellent illustration of this positional effect.[6]

| Proton/Carbon | 5-Nitro- Isomer (δ, ppm) | 6-Nitro- Isomer (δ, ppm) | Interpretation |

| ¹H NMR (DMSO-d₆) | |||

| H-4 | 8.83 | 8.13 | In the 5-nitro isomer, H-4 is ortho to the nitro group, experiencing strong deshielding. |

| H-7 | 8.21 | 8.57 | In the 6-nitro isomer, H-7 is ortho to the nitro group and is the most downfield aromatic proton. |

| CHO | 10.19 | 10.22 | The aldehyde proton shift is similar in both, but subtly influenced by the overall ring electronics. |

| ¹³C NMR (DMSO-d₆) | |||

| C-5 | 143.5 | 122.4 | The carbon directly attached to the nitro group shows a significant downfield shift. |

| C-6 | 123.6 | 146.9 | The C-6 signal is highly deshielded in the 6-nitro isomer, confirming the substituent position. |

| CHO | 187.8 | 187.7 | The aldehyde carbon chemical shift remains relatively constant. |

Field Insight: The distinct chemical shifts, particularly for the protons positioned ortho to the nitro group (e.g., H-4 in the 5-nitro isomer, H-7 in the 6-nitro isomer), serve as a reliable diagnostic tool for unambiguously confirming the regiochemical outcome of a synthesis.[6]

Synthetic Strategies for Nitroindazoles

The preparation of specific nitroindazole isomers is a well-established field, with the cyclization of appropriately substituted anilines being a common and robust strategy.

Workflow: Synthesis of 5-Nitroindazole

The following protocol for the synthesis of 5-nitroindazole is a trusted, scalable method adapted from Organic Syntheses, a benchmark for reliable chemical procedures.[7] The causality behind this choice is its high yield and well-documented reliability, making it a self-validating system for producing high-purity material.

Figure 2: Experimental workflow for the synthesis of 5-nitroindazole.

Detailed Experimental Protocol (Synthesis of 5-Nitroindazole)

Materials:

-

2-amino-5-nitrotoluene (55 g, 0.36 mole)

-

Sodium nitrite (25 g, 0.36 mole)

-

Glacial acetic acid (2.5 L)

-

Water

-

Methanol (for recrystallization)

-

Decolorizing charcoal

Procedure:

-

In a 5-L round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.

-

Cool the solution to 15-20°C in an ice bath. Causality: This temperature control prevents excessive formation of diazoamino compound side products.[7]

-

Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 mL of water. Add this solution all at once to the stirred acetic acid solution. The temperature should not exceed 25°C.

-

Continue stirring for 15 minutes to ensure complete diazotization.

-

Allow the solution to stand at room temperature for 3 days. Causality: This extended period allows for the slow intramolecular cyclization to form the indazole ring.

-

Concentrate the reaction mixture on a steam bath under reduced pressure until the residue begins to spatter.

-

Add 200 mL of water to the residue and transfer the slurry to a beaker.

-

Filter the crude product, wash thoroughly with cold water, and dry in an oven at 80-90°C. Expected crude yield: 47-57 g (80-96%).[7]

-

For purification, recrystallize the crude solid from 650 mL of boiling methanol using 5 g of decolorizing charcoal.

-

Collect the resulting pale yellow needles by filtration. Expected final yield: 42-47 g (72-80%) with a melting point of 208-209°C.[7]

Reactivity and Applications in Drug Development

The electron-deficient nature of the nitroindazole ring dictates its reactivity, making it a substrate for specific types of chemical transformations that are highly valuable in drug synthesis.

Activation towards Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically electron-rich and react with electrophiles. However, the presence of a strong electron-withdrawing group like -NO₂ can make the ring susceptible to attack by nucleophiles. This reaction, known as Nucleophilic Aromatic Substitution (SNAr), is a cornerstone of modern medicinal chemistry.

The nitro group activates the positions ortho and para to it for nucleophilic attack. For example, in 6-nitroindazole, the C5 and C7 positions are activated.[8] This allows for the displacement of a suitable leaving group (like a halogen) at these positions by a wide range of nucleophiles (amines, thiols, alkoxides), providing a powerful method for building molecular complexity.

Role in Modern Drug Discovery

The nitroindazole scaffold is prevalent in contemporary drug discovery, particularly in the development of kinase inhibitors for oncology. The indazole core often serves as a hinge-binding motif, interacting with the ATP-binding site of kinases. The nitro group plays several roles:

-

Modulating Potency: By altering the electronic distribution, the nitro group can fine-tune the binding affinity of the molecule for its target.[1]

-

Vector for Synthesis: As discussed, the nitro group can direct further functionalization of the indazole core.

-

Bioisostere/Pharmacophore: In some contexts, the nitro group itself can form crucial hydrogen bonds or other interactions within a protein's active site.

Furthermore, nitro-substituted heterocycles have a long history as antimicrobial and antiparasitic agents, where the nitro group is often bioreduced in anaerobic organisms to generate toxic reactive species.

Conclusion

The nitro group is a small but exceptionally powerful tool for the chemical biologist and medicinal chemist. Its strong, position-dependent electron-withdrawing effects provide a reliable method for modulating the acidity, spectroscopic properties, and reactivity of the indazole scaffold. A thorough understanding of these principles, grounded in the practical realities of synthesis and characterization, is essential for leveraging the full potential of nitroindazoles in the rational design of next-generation therapeutics. This guide provides the foundational knowledge and actionable protocols to support such endeavors.

References

-

Porter, H. D.; Peterson, W. D. (1955). 5-Nitroindazole. Organic Syntheses, Coll. Vol. 3, p.660. [Link]

-

Alarcón-Manrique, S. L., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]